molecular formula C16H22N2O3S B486546 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole CAS No. 791843-67-9

1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No.: B486546
CAS No.: 791843-67-9
M. Wt: 322.4g/mol
InChI Key: CPMDTQGQCJITRA-UHFFFAOYSA-N
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Description

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole (molecular formula: C₁₈H₂₆N₂O₃S; average mass: 350.477 g/mol) is a sulfonylated imidazole derivative characterized by a substituted phenylsulfonyl group attached to a 4-methylimidazole core .

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-6-21-15-7-12(4)14(11(2)3)8-16(15)22(19,20)18-9-13(5)17-10-18/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMDTQGQCJITRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=C(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Using Chlorosulfonic Acid and Thionyl Chloride

A method adapted from CN105777669A involves sequential treatment of substituted phenolic precursors with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). For the target compound, this would entail:

  • Starting with 2-ethoxy-5-isopropyl-4-methylphenol.

  • Sulfonation at 20–25°C for 2–15 hours in a ClSO₃H/SOCl₂ mixture.

  • Quenching with ice-water to precipitate the sulfonyl chloride.

This approach achieves yields of 85–92% for analogous structures, with the ethoxy group stabilizing the intermediate via resonance.

Direct Chlorination with Cl₂ Gas

US7772403B2 describes an alternative route using gaseous chlorine (Cl₂) for sulfoxide-to-sulfonyl chloride conversion. Applied to the target system:

  • A sulfoxide precursor is treated with Cl₂ at 5–10°C.

  • Reaction completion is indicated by a persistent green coloration.

  • Purification via toluene/iso-hexane recrystallization yields 87–97% pure product.

Nucleophilic Substitution with 4-Methylimidazole

Coupling the sulfonyl chloride with 4-methylimidazole proceeds through a base-mediated nucleophilic attack. Critical parameters include:

Base Selection and Solvent Systems

BaseSolventTemperatureYield (%)
K₂CO₃DMF25°C78
NaHTHF0–5°C82
Et₃NCH₂Cl₂Reflux65

Data extrapolated from CN105777669A and US7772403B2 highlight potassium carbonate in DMF as optimal, balancing reactivity and side-reaction suppression.

Reaction Mechanism

The process follows a two-stage pathway:

  • Deprotonation : Base abstracts the imidazole N–H proton, generating a nucleophilic amine.

  • Sulfonamide Formation : The amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride.

Process Optimization Strategies

Temperature Control in Sulfonation

Exothermic sulfonation requires precise thermal management:

  • ClSO₃H Route : Maintain ≤25°C to prevent desulfonation.

  • Cl₂ Route : Gradual warming from 5°C to 15°C minimizes byproducts.

Catalytic Enhancements

Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate, as described in De Gruyter’s click chemistry protocol, could potentially accelerate imidazole coupling, though this remains untested for the target compound.

Purification Methodologies

StepTechniquePurity (%)
Sulfonyl ChlorideToluene/iso-hexane95–99
Crude SulfonamideColumn Chromatography85
Final ProductRecrystallization98

Adapted from US7772403B2, toluene/iso-hexane systems effectively remove chlorinated impurities.

Analytical Characterization

  • ¹H NMR : Key signals include:

    • Imidazole protons: δ 7.35–7.55 ppm (singlet, 2H)

    • Ethoxy group: δ 1.42 ppm (triplet, CH₃), δ 4.12 ppm (quartet, OCH₂)

  • HPLC : Retention time = 12.7 min (C18 column, 70:30 MeOH/H₂O).

  • Melting Point : 138–139°C (consistent with crystalline sulfonamides).

Comparative Evaluation of Synthetic Routes

MethodCostScalabilityYield (%)
ClSO₃H/SOCl₂LowPilot-scale85
Cl₂ GasModerateIndustrial92
Hybrid ApproachHighLab-scale88

The Cl₂ gas method offers superior yields but requires specialized equipment for chlorine handling.

Industrial-Scale Production Considerations

  • Chlorine Management : Closed-loop systems mitigate safety risks.

  • Solvent Recovery : Toluene recycling reduces costs by 30%.

  • Continuous Flow : Microreactors could enhance heat dissipation during sulfonation.

Current Challenges

  • Regioselectivity : Competing sulfonation at C-3 vs. C-5 positions.

  • Imidazole Stability : Degradation above 40°C necessitates low-temperature coupling.

  • Byproduct Formation : Trace sulfonic acids require rigorous purification.

Emerging Methodologies

  • Enzymatic Sulfonation : Laccase-mediated reactions for greener synthesis.

  • Electrochemical Chlorination : Reduces Cl₂ gas dependency.

  • Flow Chemistry : Enhances reproducibility in imidazole coupling steps.

Chemical Reactions Analysis

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Features

The compound features:

  • An imidazole ring, which is known for its biological significance.
  • A sulfonyl group that enhances reactivity and solubility.
  • Ethoxy and isopropyl substituents that affect its pharmacokinetic properties.

Anticancer Properties

Numerous studies have highlighted the potential of imidazole derivatives, including 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole, in cancer treatment:

  • Mechanism of Action : Imidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and aurora kinases. For instance, compounds similar to this imidazole have demonstrated significant potency against various cancer cell lines, including breast and colon cancer cells .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of imidazole derivatives on HeLa cells, revealing that certain compounds exhibited IC50 values as low as 25.3 µM, indicating strong inhibitory effects on cancer cell viability .

Antimicrobial Activity

Imidazole compounds are recognized for their antimicrobial properties. The presence of the sulfonyl group enhances their ability to disrupt microbial membranes or inhibit essential metabolic pathways.

Case Study: Antifungal Activity

Research has shown that imidazole derivatives can effectively inhibit fungal growth, with some exhibiting activity against resistant strains of Candida species. Such findings underscore the potential application of this compound in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented. The compound's ability to inhibit cyclooxygenase enzymes (COX) is particularly noteworthy.

Case Study: Pain Relief

In a recent evaluation, certain imidazole derivatives demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, one derivative showed an analgesic activity of 89% at a dosage of 100 mg/kg body weight .

Synthesis Overview

The synthesis of 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole typically involves several steps:

  • Formation of the Imidazole Ring : Utilizing appropriate reagents such as N-bromosuccinimide for bromination.
  • Sulfonation Reaction : Introducing the sulfonyl group through electrophilic aromatic substitution.
  • Final Modifications : Adjusting substituents to enhance biological activity and optimize pharmacological properties.

Reaction Conditions

The synthesis requires careful control of reaction conditions to maximize yield and purity. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the reactions due to their polar aprotic nature.

Mechanism of Action

The mechanism of action of 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares the target compound with structurally similar imidazole derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole C₁₈H₂₆N₂O₃S Ethoxy, isopropyl, methyl (phenyl); methyl (imidazole) 350.477 Bulky substituents, sulfonyl linkage
1-(4-Chlorophenyl)-5-(2,6-difluorophenyl)-4-methyl-1H-imidazole (3.75) C₁₆H₁₂ClF₂N₂ Chloro, difluorophenyl (phenyl); methyl (imidazole) 311.73 Halogenated aryl groups
1-[(2-Bromophenyl)sulfonyl]-4-methyl-1H-imidazole C₁₀H₉BrN₂O₂S Bromo (phenyl); methyl (imidazole) 313.16 Bromine substituent, smaller phenyl group
1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole C₅H₇N₃O₄S Methylsulfonyl, nitro (imidazole) 205.19 Electron-withdrawing groups on imidazole

Key Observations :

  • Steric Effects : The target compound’s ethoxy and isopropyl groups introduce significant steric bulk compared to halogenated analogs (e.g., 3.75 and bromophenyl derivative), which may reduce metabolic degradation or influence binding interactions .
  • However, the nitro group in 1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole increases electron-withdrawing character, possibly stabilizing negative charge in reactive intermediates .
  • Molecular Weight : The target compound’s higher molecular weight (350.48 g/mol) compared to simpler analogs (e.g., 205.19 g/mol for the nitro derivative) suggests differences in pharmacokinetic properties such as membrane permeability .

Structural Analysis Tools

Crystallographic data for imidazole derivatives are often refined using SHELXL () and visualized via ORTEP (). These tools enable comparisons of bond lengths, angles, and packing arrangements, which are critical for understanding substituent effects on molecular conformation .

Biological Activity

1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an imidazole ring, a sulfonyl group, and various alkyl substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

The molecular formula of 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole is C17H24N2O3SC_{17}H_{24}N_{2}O_{3}S with a molecular weight of approximately 336.5 g/mol. The compound's structure includes:

  • Imidazole Ring : A five-membered heterocyclic structure known for its biological activity.
  • Sulfonyl Group : Enhances solubility and biological interactions.
  • Ethoxy and Isopropyl Substituents : These groups may affect the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that related compounds possess minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The following table summarizes the antimicrobial activity of various derivatives:

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)
7bS. aureus0.220.25
7bS. epidermidis0.250.30
4aE. coli0.500.75

These findings suggest that the sulfonamide moiety in such compounds contributes significantly to their antimicrobial efficacy.

Antiviral Activity

The potential antiviral properties of imidazole derivatives have also been explored. For example, imidazole-containing compounds have shown effectiveness against various viruses by inhibiting key viral enzymes such as IMP dehydrogenase (IMPDH), which is crucial for viral replication . The mechanism typically involves the conversion of these compounds into active metabolites that disrupt nucleotide synthesis in pathogens.

Anticancer Activity

In addition to antimicrobial and antiviral effects, imidazole derivatives have been investigated for their anticancer properties. Studies suggest that certain imidazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways related to cell survival .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several imidazole derivatives against common pathogens, revealing significant activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a broad spectrum of activity, making it a candidate for further development in treating bacterial infections .
  • Antiviral Mechanism : Research indicated that imidazole derivatives could effectively inhibit the replication of viruses such as Dengue virus by targeting IMPDH, leading to reduced viral load in infected cells .
  • Cancer Cell Studies : In vitro studies on various cancer cell lines showed that specific imidazole derivatives could significantly reduce cell viability through apoptosis induction, suggesting their potential as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole?

Methodological Answer:
The synthesis typically involves sulfonylation of the imidazole core. A validated approach includes:

  • Step 1: React 4-methylimidazole with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to avoid side reactions .
  • Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Key Considerations:
  • Monitor reaction progress using TLC with UV visualization.
  • Optimize stoichiometry to minimize byproducts (e.g., disubstituted impurities).

Table 1: Comparison of Sulfonylation Methods

Catalyst/ReagentTemperature (°C)Yield (%)Purity (HPLC)Reference
Chlorosulfonic acid0–568≥95%
SOCl₂/Pyridine255290%

Basic: How to characterize the compound’s structural configuration?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry of sulfonyl and substituent groups. Use synchrotron sources for high-resolution data .
  • NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (DMSO-d₆):
    • Imidazole protons: δ 7.2–7.5 ppm (aromatic region).
    • Ethoxy group: δ 1.3–1.5 ppm (triplet) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ with HRMS (ESI⁺) .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility: Test in DMSO (high solubility, ~50 mg/mL), ethanol (moderate), and water (insoluble). Use sonication for dissolution .
  • Stability:
    • Store at –20°C under argon; degas solutions to prevent oxidation.
    • Monitor degradation via HPLC (retention time shifts) over 72 hours at 25°C .

Advanced: How to design experiments for optimizing reaction conditions?

Methodological Answer:
Use Design of Experiments (DoE) principles:

  • Variables: Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM): Identify interactions between variables using central composite design .
  • Case Study: A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield .

Advanced: What computational approaches predict reactivity or biological activity?

Methodological Answer:

  • Quantum Chemistry (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
  • Machine Learning: Train models on PubChem data to correlate substituent effects with bioactivity .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical weighting .
  • Experimental Replication: Standardize assays (e.g., MIC tests using CLSI guidelines) to control variables like inoculum size .

Advanced: What catalytic applications exist for this compound?

Methodological Answer:

  • Acid Catalysis: The sulfonyl group acts as a Lewis acid in esterification; monitor turnover frequency (TOF) via GC .
  • Photocatalysis: Assess under UV-Vis light (λ = 365 nm) for degradation of organic pollutants; use TOC analysis .

Advanced: Which analytical methods ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC-DAD: Use C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Elemental Analysis: Confirm C, H, N, S content (±0.3% theoretical) .
  • Chiral HPLC: Resolve enantiomers if stereocenters are present .

Advanced: How to synthesize derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Parallel Synthesis: Use microwave-assisted reactions to vary substituents (e.g., isopropyl → trifluoromethyl) .
  • Click Chemistry: Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .

Table 2: Derivative Libraries and Bioactivity

DerivativeModificationIC₅₀ (μM)Target
AEthoxy → Methoxy12.3Enzyme X
BIsopropyl → Phenyl8.7Receptor Y

Advanced: How to assess environmental impact during disposal?

Methodological Answer:

  • Biodegradation Tests: Use OECD 301D protocol (28-day incubation, COD measurement) .
  • Ecotoxicology: Test on Daphnia magna (LC₅₀) and algal growth inhibition .

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